PTI-1 Hydrochloride
Description
PTI-1 Hydrochloride (CAS: 1400742-46-2) is a crystalline solid with the molecular formula C₂₁H₂₉N₃S·HCl and a molecular weight of 392.00 g/mol . It is stored and shipped at -20°C to maintain stability . Structurally, PTI-1 is a truncated variant of eukaryotic translation elongation factor 1A1 (eEF1A1), encoded by an oncogene overexpressed in prostate cancer cells but absent in normal tissues . Its mRNA contains a highly structured 5' untranslated region (UTR) with multiple upstream open reading frames (uORFs) and initiation codons (uAUGs), which suppress its translation efficiency .
Properties
Molecular Formula |
C₂₁H₃₀ClN₃S |
|---|---|
Molecular Weight |
392 |
Synonyms |
N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine Hydrochloride; N-Ethyl-N-((2-(1-pentyl-1H-indol-3-yl)thiazol-4-yl)methyl)ethanamine Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
eEF1A1 Inhibitors
While PTI-1 is a truncated eEF1A1 variant, other inhibitors target the full-length protein. For example:
- Didemnin B: A marine-derived compound that binds eEF1A1, inhibiting translation and inducing apoptosis.
- Silvestrol: Targets eEF1A1’s RNA helicase function, blocking oncogenic mRNA translation.
Relaxin-like Peptides
Comparatively:
- Relaxin-2 : A well-characterized hormone promoting prostate cancer metastasis via relaxin family peptide receptor 1 (RXFP1). Unlike uPTI-1, relaxin-2 is secreted and acts via paracrine signaling .
- Serelaxin: A recombinant relaxin-2 analog used in clinical trials. PTI-1’s endogenous peptide (uPTI-1) may mimic relaxin but lacks therapeutic validation .
Pharmacokinetic and Pharmacodynamic Profiles
Research Findings
- PTI-1 vs. eEF1A1 : PTI-1 mRNA’s 5'UTR contains 7 uAUGs and 3 uORFs in strong Kozak contexts, reducing its translational efficiency by ~80% compared to wild-type eEF1A1 .
- PTI-1 vs. Relaxin : In silico analysis predicts uPTI-1 retains conserved residues (R23, I30) critical for relaxin-receptor binding, suggesting overlapping signaling pathways .
- Resistance Profile : PTI-1 is overexpressed in drug-resistant prostate cancer cell lines, unlike relaxin-2, which is downregulated in chemotherapy-resistant models .
Critical Analysis of Divergent Evidence
- Oncogenic Mechanism : While and emphasize PTI-1’s role in translation dysregulation, proposes a relaxin-like peptide hypothesis. These are complementary rather than contradictory, as both mechanisms may coexist .
- Therapeutic Potential: discusses PTI-1 in solar cell applications, but this refers to a polymer (polytriazine imide) unrelated to the oncogenic this compound, highlighting the need for nomenclature clarity .
Q & A
Q. What is the molecular mechanism by which PTI-1 contributes to prostate cancer progression?
PTI-1 encodes a truncated form of eukaryotic elongation factor 1A1 (eEF1A1) and is overexpressed in prostate tumors but absent in normal tissues. Its oncogenicity may arise from two mechanisms: (1) interference with canonical eEF1A1 functions (e.g., translation elongation, cytoskeletal regulation) and (2) synthesis of a novel peptide (uPTI-1) via an upstream open reading frame (uORF) in the 5'UTR. Homology modeling reveals uPTI-1 shares 53% sequence similarity with relaxin, a hormone implicated in prostate cancer metastasis. This suggests PTI-1 may activate relaxin-dependent pathways, promoting tumor invasiveness .
Q. How does the structural configuration of PTI-1 mRNA influence its translational efficiency?
PTI-1 mRNA exhibits low translational efficiency due to its highly structured 5'UTR, which contains seven upstream AUG (uAUG) codons, three of which reside in strong Kozak contexts. Computational analysis (e.g., RNALfold) identifies inhibitory secondary structures and a preferentially translated uORF that competes with the main ORF. These features reduce ribosome accessibility to the primary start codon, limiting protein synthesis. Experimental validation using luciferase reporter assays or ribosome profiling is recommended to confirm these predictions .
Q. What experimental methodologies are suitable for detecting PTI-1 transcripts in tumor samples?
Reverse transcription quantitative PCR (RT-qPCR) with primers targeting the unique 5'UTR region of PTI-1 mRNA is the standard approach. Northern blotting can differentiate PTI-1 from full-length eEF1A1 transcripts. For clinical samples, droplet digital PCR (ddPCR) improves sensitivity in low-abundance contexts, such as circulating tumor RNA in blood .
Advanced Research Questions
Q. What methodological challenges exist in detecting PTI-1 protein in tumor tissues, and how can they be addressed?
Despite PTI-1 mRNA detection, the protein remains undetected in cell lines (e.g., LNCaP) and tumor tissues. Contributing factors include:
- Poor Kozak context : The main ORF’s initiation codon lacks optimal ribosomal recognition sequences.
- uORF dominance : The upstream ORF outcompetes the main ORF for ribosome binding. Solutions:
- Use CRISPR/Cas9 to disrupt the uORF and enhance main ORF translation.
- Employ mass spectrometry with anti-peptide antibodies targeting the unique C-terminal region of PTI-1 (absent in eEF1A1) .
Q. How can bioinformatics approaches resolve contradictions in PTI-1’s oncogenic activity when the protein remains undetected?
PTI-1’s oncogenicity may stem from its mRNA rather than its protein product. Bioinformatics tools (e.g., RNAfold, Modeller) predict that the PTI-1 transcript could act as a non-coding RNA (ncRNA) or catalytic RNA (ribozyme) targeting tumor suppressor mRNAs. Additionally, homology modeling suggests the uORF-derived peptide (uPTI-1) mimics relaxin, enabling interaction with relaxin receptors (e.g., RXFP1). Experimental validation via RNA immunoprecipitation (RIP) or receptor-binding assays is critical to confirm these hypotheses .
Q. What role does Mycoplasma infection play in PTI-1 expression, and how can this confounder be controlled in experimental designs?
Evidence suggests PTI-1 mRNA may originate from trans-splicing or horizontal gene transfer during chronic Mycoplasma infection, which is known to enhance tumor invasiveness. To mitigate this confounder:
- Routinely test cell lines for Mycoplasma contamination using PCR or commercial kits.
- Include Mycoplasma-positive and -negative controls in xenograft studies to isolate PTI-1-specific effects .
Q. How can researchers model the structural interactions between uPTI-1 and relaxin receptors?
Homology modeling using software like Modeller 9.8 with templates from the Protein Data Bank (e.g., relaxin PDB: 6RLX_B) can predict uPTI-1’s tertiary structure. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to RXFP1. Validate predictions via surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) using recombinant proteins .
Methodological Guidelines
- For structural analysis : Use Modeller 9.8 with multiple templates (e.g., relaxin, ferredoxin) and verify models using MolProbity to eliminate steric clashes .
- For translational efficiency assays : Combine dual-luciferase reporters (e.g., firefly/Renilla) with site-directed mutagenesis of uAUG codons to quantify ribosome competition .
- For clinical correlations : Perform Kaplan-Meier survival analysis on prostate cancer cohorts stratified by PTI-1 mRNA levels (e.g., TCGA-PRAD dataset) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
